1-Ethoxy-2,4-dimethylbenzimidazole
Description
Properties
CAS No. |
161958-72-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-ethoxy-2,4-dimethylbenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-4-14-13-9(3)12-11-8(2)6-5-7-10(11)13/h5-7H,4H2,1-3H3 |
InChI Key |
DXQBLBGWJFLJAX-UHFFFAOYSA-N |
SMILES |
CCON1C(=NC2=C(C=CC=C21)C)C |
Canonical SMILES |
CCON1C(=NC2=C(C=CC=C21)C)C |
Synonyms |
1H-Benzimidazole,1-ethoxy-2,4-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of benzimidazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Effects on Key Properties
*Estimated based on molecular formula.
†Calculated from molecular formula C₂₁H₁₈N₂O.
‡Calculated from molecular formula C₂₈H₃₄N₂.
§Calculated from molecular formula C₁₈H₁₆N₆O₂.
Physicochemical Properties
- Lipophilicity : this compound strikes a balance between hydrophobicity and solubility, unlike the highly lipophilic tert-butyl derivatives .
- Thermal Stability : The ethoxy and methyl groups in this compound contribute to a high boiling point (378.5°C), comparable to other alkyl-substituted benzimidazoles .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., ethoxy at position 1, methyl groups at 2 and 4) .
- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and packing motifs (monoclinic systems, space group P21/c) .
- HPLC : Quantifies purity (>95% achievable with gradient elution) and detects trace impurities .
- Elemental Analysis : Validates C, H, N, and O content within 0.3% of theoretical values .
How can computational methods elucidate the mechanistic pathways of this compound in biological systems?
Advanced Research Question
- Molecular Docking : Predicts binding affinities to targets like cytochrome P450 or kinases. For example, substituent orientation (ethoxy vs. methyl) impacts hydrophobic interactions in enzyme active sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., His305 in CYP3A4) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values, guiding derivative design .
What strategies improve enantiomeric excess (ee) in asymmetric synthesis of benzimidazole derivatives?
Advanced Research Question
- Chiral Catalysts : Manganese complexes with (R,R)-1,2-diaminocyclohexane ligands achieve 67% ee in sulfoxidation reactions .
- Temperature Control : Reactions at -10°C reduce racemization, enhancing stereoselectivity .
- Solvent Optimization : Acetonitrile stabilizes transition states better than THF, improving ee by 15–20% .
How do structural modifications at the 1-ethoxy and 2,4-dimethyl positions affect biological activity?
Advanced Research Question
- Antimicrobial Activity : Ethoxy groups enhance lipophilicity, improving membrane penetration (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
- Anticancer Potency : 2,4-Dimethyl substitution increases steric hindrance, reducing off-target effects in kinase inhibition assays (e.g., 50% apoptosis induction at 10 µM in HeLa cells) .
- Metabolic Stability : Ethoxy groups slow hepatic clearance (t = 4.2 h vs. 1.5 h for non-ethoxy analogs) .
How can conflicting yield data in published syntheses be reconciled?
Advanced Research Question
Discrepancies (e.g., 65% vs. 75% yields) arise from:
- Reaction Scale : Smaller batches (<10 g) favor higher yields due to better heat/mass transfer .
- Workup Protocols : Extended stirring (12–24 h) during crystallization improves recovery .
- Catalyst Purity : Anhydrous magnesium sulfate vs. silica gel alters byproduct removal efficiency .
Resolution : Design a Design of Experiment (DoE) to test variables (temperature, solvent ratio) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
